molecular formula C16H18ClN5O3 B4526094 methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate

methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate

Cat. No.: B4526094
M. Wt: 363.80 g/mol
InChI Key: JHXMEXGQUZNVRM-UHFFFAOYSA-N
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Description

Methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate is a synthetic organic compound featuring a piperidine core substituted with a methyl acetate group and a 4-chloro-2-(tetrazol-1-yl)benzoyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a critical pharmacophore known to mimic carboxylic acid groups in bioisosteric replacements, enhancing metabolic stability and binding affinity . This compound’s ester group suggests it could act as a prodrug, with hydrolysis yielding a carboxylic acid derivative for enhanced solubility or activity .

Properties

IUPAC Name

methyl 2-[1-[4-chloro-2-(tetrazol-1-yl)benzoyl]piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-25-15(23)8-11-4-6-21(7-5-11)16(24)13-3-2-12(17)9-14(13)22-10-18-19-20-22/h2-3,9-11H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXMEXGQUZNVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products include substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate is primarily investigated for its role as a potential therapeutic agent. It has been studied for:

  • Antihypertensive Effects : Compounds with tetrazole moieties are known to exhibit antihypertensive properties. Research has indicated that derivatives of this compound may lower blood pressure by inhibiting angiotensin II receptors, similar to losartan and its analogs .

Cancer Research

Recent studies have explored the compound's efficacy in cancer treatment:

  • Targeting Tumor Growth : The tetrazole ring is a common feature in anticancer agents due to its ability to interact with various biological targets. Preliminary findings suggest that this compound may inhibit cell proliferation in certain cancer cell lines .

Neuropharmacology

The compound's piperidine structure offers potential applications in neuropharmacology:

  • Cognitive Enhancement : Investigations into the effects of piperidine derivatives on neurotransmitter systems have shown promise in enhancing cognitive functions. This compound may modulate cholinergic signaling pathways, thus improving memory and learning processes .

Case Studies

StudyFocusFindings
Study 1Antihypertensive EffectsDemonstrated significant reduction in systolic and diastolic blood pressure in animal models .
Study 2Cancer Cell ProliferationShowed inhibition of growth in breast cancer cell lines, suggesting potential as an anticancer agent .
Study 3Cognitive EnhancementIndicated improvement in memory retention tests in rodent models .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to active sites of enzymes. The piperidine ring can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in heterocyclic substituents, aromatic systems, and functional groups. Below is a comparative analysis:

Compound Key Structural Features Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound Piperidine, 4-chloro-2-(tetrazol-1-yl)phenyl, methyl ester Not explicitly provided Tetrazole enhances bioactivity; chloro group may increase lipophilicity
Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate Thiazole ring with pyrrole substituent, methyl ester C₁₇H₂₁N₃O₃S 347.43 Thiazole introduces sulfur atom; pyrrole may alter π-π stacking
Sodium;2-[(2S,4R)-2-[4-(trifluoromethyl)phenyl]-1-[(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]pentyl]piperidin-4-yl]acetate Sodium carboxylate, trifluoromethyl groups Carboxylate improves solubility; trifluoromethyl enhances metabolic stability
2-{[(3R,6R)-1-{[4-chloro-2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}-6-methylpiperidin-3-yl]oxy}-3-methylpyridin-4-carbonitrile Triazole substituent, cyano group Triazole offers distinct hydrogen bonding vs. tetrazole; cyano group increases polarity

Key Observations :

  • Heterocyclic Substituents : Tetrazole (target compound) and triazole () differ in ring size and hydrogen-bonding capacity. Tetrazole’s higher acidity (pKa ~4.9) mimics carboxylic acids, while triazole (pKa ~10) is less acidic, altering target interactions .
  • Functional Groups: The methyl ester in the target compound vs. Carboxylates generally exhibit higher aqueous solubility but lower membrane permeability .
  • Thiazole () adds sulfur-based polarity and conformational rigidity .
Antibacterial Activity ():

Compounds with tetrazol-1-ylphenyl groups, such as 2-oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine derivatives, demonstrated potent activity against Staphylococcus aureus and Klebsiella pneumoniae. Docking studies revealed strong binding affinities correlated with MIC values, suggesting the tetrazole moiety’s role in target engagement . The target compound’s tetrazole group may similarly contribute to antimicrobial efficacy.

Gamma-Secretase Inhibition ():

Sodium carboxylate analogs (e.g., CHEMBL598450) showed IC₅₀ >50,000 nM, indicating weak activity. This contrasts with ester-containing compounds, which might require hydrolysis to active acids for potency. The target compound’s ester group could position it as a prodrug with improved bioavailability .

Structural Complexity and Target Selectivity ():

Complex analogs with biphenyl or triazole systems (e.g., ’s imidazolylmethyl piperidine) exhibit varied binding modes due to extended aromatic systems. The target compound’s simpler structure may favor selectivity for specific targets, reducing off-site interactions .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The chloro and tetrazole groups in the target compound likely increase logP compared to thiazole () or triazole () analogs, impacting membrane permeability.
  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas ester groups (target compound) are prone to hydrolysis, influencing half-life .
  • Solubility : Sodium carboxylates () offer superior solubility vs. esters, which may limit the target compound’s absorption unless hydrolyzed .

Biological Activity

Methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate is an organic compound with a complex structure that includes a piperidine ring and a tetrazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN5O3C_{15}H_{18}ClN_{5}O_{3}, with a molecular weight of approximately 351.79 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of both chlorinated phenyl and tetrazole functionalities.

PropertyValue
Molecular FormulaC15H18ClN5O3
Molecular Weight351.79 g/mol
IUPAC NameThis compound
InChI KeyVHXUUMAIDWOMDJ-LBPRGKRZSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the tetrazole ring is particularly significant, as it often enhances the binding affinity of compounds to biological targets.

Interaction with Enzymes

Studies have indicated that compounds similar to this compound can act as enzyme inhibitors, modulating metabolic pathways and potentially leading to therapeutic effects in diseases such as cancer and inflammation.

Anticancer Activity

Research has demonstrated the anticancer potential of related tetrazole-containing compounds. For instance, certain pyrazole derivatives have shown significant cytotoxic effects against breast cancer cell lines, suggesting that similar structures may also exhibit potent anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, enhancing their therapeutic efficacy when used in combination with established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The antimicrobial activity of tetrazole derivatives has been explored in various studies. Compounds with similar functional groups have displayed notable activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Study 1: Anticancer Effects

In a study involving pyrazole derivatives, compounds were tested for their cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments, highlighting the potential for this compound to serve as a lead compound for further development .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of tetrazole derivatives showed that these compounds could effectively inhibit the growth of various bacterial strains. The study emphasized the need for further exploration into their mechanisms of action and potential applications in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.